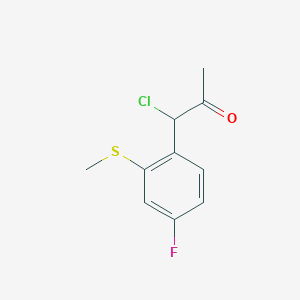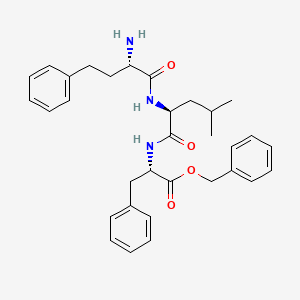![molecular formula C27H26N2O5 B14051708 4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a biphenyl group, an oxoacetamido group, and a dimethyl-4-oxobutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phenylboronic acid, Grignard reagents, and various organic bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic aromatic substitution can occur at the biphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce hydroxylated derivatives.
科学的研究の応用
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxylic acid: Shares the biphenyl group but lacks the oxoacetamido and dimethyl-4-oxobutanoic acid moieties.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in similar synthetic applications.
Uniqueness
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C27H26N2O5 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
2,2-dimethyl-4-oxo-4-[4-[[[2-oxo-2-(4-phenylphenyl)acetyl]amino]methyl]anilino]butanoic acid |
InChI |
InChI=1S/C27H26N2O5/c1-27(2,26(33)34)16-23(30)29-22-14-8-18(9-15-22)17-28-25(32)24(31)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,28,32)(H,29,30)(H,33,34) |
InChIキー |
RWTVQDPQZHPKSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)CNC(=O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


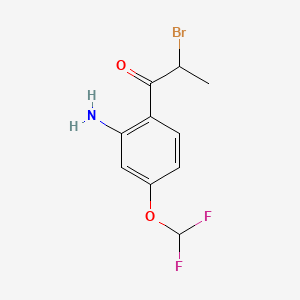
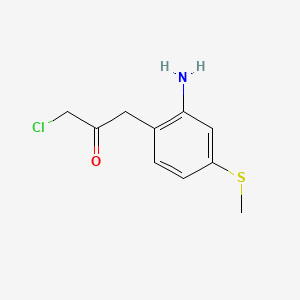
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
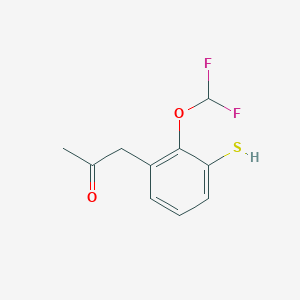
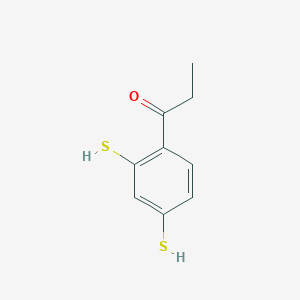
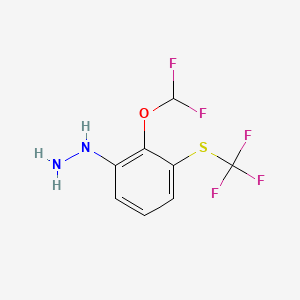
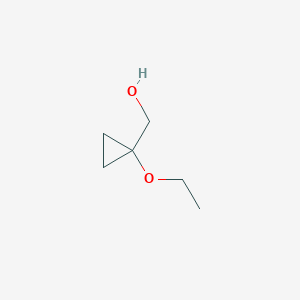
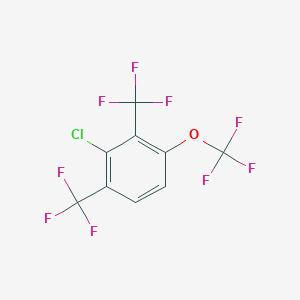

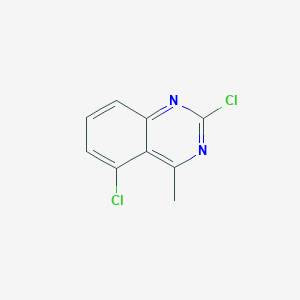
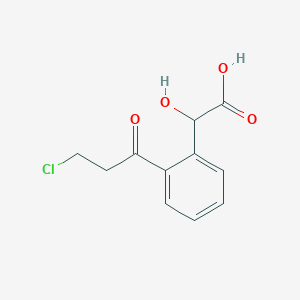
![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
